molecular formula C19H18N4O3 B2956700 N-(2-carbamoylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1219913-03-7

N-(2-carbamoylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2956700
CAS No.: 1219913-03-7
M. Wt: 350.378
InChI Key: GSPVGGFEPQATGG-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a central pyrazole ring substituted at the 1-position with a methyl group, at the 3-position with a 3-methoxyphenyl moiety, and at the 5-position with a carboxamide group linked to a 2-carbamoylphenyl substituent. This compound’s structure combines aromatic, polar, and hydrogen-bonding functionalities, making it a candidate for modulating protein targets such as enzymes or receptors.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-5-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-23-17(11-16(22-23)12-6-5-7-13(10-12)26-2)19(25)21-15-9-4-3-8-14(15)18(20)24/h3-11H,1-2H3,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPVGGFEPQATGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-carbamoylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H18N4O3
  • Molecular Weight : 342.36 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the carbamoyl and methoxyphenyl groups enhances its interaction with biological targets.

Pharmacological Effects

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Anti-inflammatory Activity : Various studies have shown that pyrazole compounds can inhibit pro-inflammatory cytokines, such as TNF-α and IL-6. For instance, derivatives similar to this compound demonstrated significant inhibition of these cytokines in vitro .
  • Antimicrobial Activity : Pyrazole derivatives have been evaluated for their antimicrobial properties against various bacterial strains. Compounds in this class have shown promising results against pathogens like E. coli and Staphylococcus aureus .
  • Analgesic Effects : In vivo studies using carrageenan-induced edema models revealed that certain pyrazole derivatives exhibit analgesic properties comparable to standard analgesics like ibuprofen .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural FeatureInfluence on Activity
Pyrazole RingEssential for anti-inflammatory activity
Methoxy GroupEnhances lipophilicity and receptor binding
Carbamoyl GroupIncreases hydrogen bonding potential with targets

Study 1: Anti-inflammatory Activity

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives, including compounds similar to this compound. These compounds were tested for anti-inflammatory effects using a carrageenan-induced rat paw edema model. The results indicated that several derivatives exhibited significant anti-inflammatory activity, with inhibition rates of up to 85% for TNF-α at specific concentrations .

Study 2: Antimicrobial Efficacy

Burguete et al. reported on the synthesis of pyrazole derivatives and their antimicrobial properties against Mycobacterium tuberculosis and various bacterial strains. The study revealed that specific compounds showed inhibition rates comparable to standard antibiotics, indicating the potential of these derivatives in treating infections .

Comparison with Similar Compounds

Structural Analysis

The compound’s closest structural analogs include:

Compound Name Key Substituents Biological Target/Activity Reference ID
N-[4-Chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 3-Trifluoromethyl, 3-chloropyridinyl, 4-chloro-2-methylphenyl Agrochemical applications (insecticidal)
N-(2'-bromo-[1,1'-biphenyl]-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxamide Difluoromethyl, biphenyl substituent Synthetic intermediate for kinase inhibitors
3-(tert-Butyl)-N-((S)-3-(3-chlorophenyl)-1-(((1R,2R)-1-cyano-2-hydroxypropyl)amino)-1-oxopropan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide tert-Butyl, 3-chlorophenyl, cyano-hydroxypropyl chain Cysteine protease inhibition
N-(2-carbamoylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide (Target Compound) 3-Methoxyphenyl, 2-carbamoylphenyl Hypothesized TRPV1 or protease modulation N/A

Key Observations :

  • Carboxamide Linkage : The 2-carbamoylphenyl substituent may enhance solubility and hydrogen-bonding capacity compared to the methylcarbamoyl or biphenyl groups in analogs .
Pharmacokinetic and Physicochemical Properties
  • Metabolic Stability : Methoxy groups are prone to demethylation, whereas trifluoromethyl groups resist metabolic degradation, suggesting divergent pharmacokinetic profiles .

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